Methylisonicotinate-N-oxide

Vue d'ensemble

Description

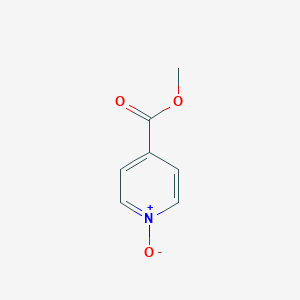

Methylisonicotinate-N-oxide is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is also known by its IUPAC name, methyl 1-oxidopyridin-1-ium-4-carboxylate . This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group and an N-oxide functional group.

Méthodes De Préparation

The synthesis of Methylisonicotinate-N-oxide can be achieved through various methods. One common synthetic route involves the use of copper (I) iodide and N,N-Dimethylcarbamoyl chloride in acetonitrile at 90°C for 7 hours. Another method utilizes zinc cyanide instead of sodium cyanide, with the reaction taking place at 80°C for 5 hours. These methods highlight the versatility of the compound’s synthesis, allowing for different reaction conditions and reagents to be employed.

Analyse Des Réactions Chimiques

Methylisonicotinate-N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyridine derivatives and other functionalized compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

Methylisonicotinate-N-oxide has been identified as a potential precursor in the synthesis of various pharmaceutical compounds. The N-oxide group enhances the solubility and bioavailability of drugs, making it an attractive candidate for prodrug formulations. For instance, the structural modifications involving MINO have led to the development of compounds with significant biological activities, including antibacterial and anticancer properties .

2. Prodrugs

The N-oxide functionality is pivotal in designing hypoxia-activated prodrugs. These compounds are selectively activated in low oxygen environments, such as tumors, thereby minimizing side effects on healthy tissues. Research indicates that derivatives of MINO can be engineered to release active therapeutic agents under hypoxic conditions .

3. Antimicrobial Activity

Studies have demonstrated that certain N-oxide derivatives exhibit antimicrobial properties against various pathogens. For example, long-chained alkylamine-N-oxides derived from MINO have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules

MINO serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and oxidation processes, to form more complex structures. The Reissert-Henze reaction involving MINO has been utilized to synthesize intermediates for pharmaceutical compounds, highlighting its utility in drug discovery .

2. Oxidation Reactions

The compound is also employed as an oxidizing agent in synthetic pathways. Its ability to facilitate oxidation reactions makes it valuable in producing other N-oxides or functionalized heterocycles. The use of MINO in these contexts has been documented to enhance reaction yields and selectivity .

Materials Science Applications

1. Ferroelectric and Nonlinear Optical Materials

Recent studies have explored the use of this compound in developing materials with ferroelectric and nonlinear optical properties. The unique electronic characteristics imparted by the N-oxide group contribute to the stability and performance of these materials under varying conditions .

2. Biocompatible Polymers

Due to its favorable biocompatibility profile, MINO is being investigated for use in creating non-immunogenic polymeric materials. These polymers can serve as drug delivery systems or coatings for medical devices, leveraging the stealth characteristics of N-oxides to evade immune detection while delivering therapeutic agents effectively .

Case Studies

Mécanisme D'action

The mechanism of action of Methylisonicotinate-N-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This activation mechanism allows the compound to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction it is involved in.

Comparaison Avec Des Composés Similaires

Methylisonicotinate-N-oxide can be compared with other similar compounds, such as pyridine N-oxide, 4-methoxypyridine N-oxide, and 4-pyridone . These compounds share structural similarities, including the presence of a pyridine ring and an N-oxide functional group. this compound is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Activité Biologique

Methylisonicotinate-N-oxide (Me-IN) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from isonicotinic acid, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This modification can significantly alter the compound's biological activity. The N-oxide functional group is known to mimic nitric oxide (NO), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Biological Activity Overview

-

Antimicrobial Activity :

- This compound has been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit varying degrees of activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific data on Me-IN's antimicrobial efficacy remains limited.

-

Cytotoxicity :

- Research on metal complexes containing methylisonicotinate has revealed insights into its cytotoxic potential. For instance, a study evaluating the cytotoxicity of various ruthenium complexes demonstrated that those incorporating Me-IN exhibited lower cytotoxicity compared to other ligands. The IC50 values for these complexes were reported to be greater than 100 µM, indicating a relatively low cytotoxic effect on human breast adenocarcinoma cells (MCF-7) under specific conditions .

-

Antitubercular Activity :

- Compounds similar to this compound have shown promise in treating tuberculosis. A study synthesized several N-oxide-containing compounds and assessed their antitubercular potential against Mycobacterium tuberculosis. One derivative demonstrated significant activity with MIC90 values below 10 µM, indicating that modifications to the N-oxide structure can enhance efficacy against this pathogen .

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Mimicry : The N-oxide group may facilitate the generation of reactive nitrogen species, contributing to its antimicrobial and cytotoxic effects.

- Enzymatic Reduction : Under hypoxic conditions, N-oxides can be reduced enzymatically to form hydroxyl radicals, which can damage cellular components and enhance cytotoxicity .

- Interaction with Biological Targets : Studies suggest that N-oxides may interact with various biological targets, including enzymes involved in drug metabolism and microbial resistance mechanisms.

Table 1: Cytotoxicity of Methylisonicotinate Complexes

| Complex | Log P | IC50 (µM) Before Irradiation | IC50 (µM) After Irradiation |

|---|---|---|---|

| [RuNO(Me-inic)2(NO)2OH] | -0.44 ± 0.07 | >100 | >100 |

| [RuNO(Et-inic)2(NO2)2OH] | 0.51 ± 0.06 | 6.0 ± 0.1 | 5.4 ± 0.7 |

| [RuNO(Me-nic)2(NO2)2OH] | -0.50 ± 0.03 | 44.2 ± 3.0 | 52.2 ± 1.3 |

Table 2: Antitubercular Activity of Related Compounds

| Compound ID | MIC90 (µM) Active Mtb | MIC90 (µM) Non-replicating Mtb |

|---|---|---|

| Compound A | 1.10 | 6.62 |

| Compound B | 4.00 | 12.00 |

Case Studies

-

Cytotoxicity Study :

In a study involving ruthenium complexes with methylisonicotinate, researchers found that complexation altered the lipophilicity and subsequently affected cytotoxicity against MCF-7 cells. The study highlighted the importance of structural modifications in enhancing or mitigating biological effects . -

Antitubercular Investigation :

A series of N-oxide derivatives were synthesized and tested for their ability to inhibit Mtb. The most promising compound exhibited potent activity with MIC90 values significantly lower than those of existing antitubercular agents, suggesting that Me-IN derivatives could serve as leads for new therapies against tuberculosis .

Propriétés

IUPAC Name |

methyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNXRNOZMUURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284844 | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3783-38-8 | |

| Record name | 3783-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3783-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.